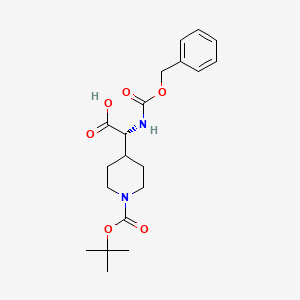![molecular formula C100H168O11 B12276022 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple benzyloxy groups attached to a central benzoic acid core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with dodecyloxybenzyl alcohols under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy groups to benzyl alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the development of advanced materials, including liquid crystals and nanomaterials.
Wirkmechanismus
The mechanism by which 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups can interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Tris[3,4,5-tris(dodecyloxy)benzyloxy]benzoic acid
- 3,4,5-Tris[(4-dodecyloxy)benzyloxy]benzoic acid
Uniqueness
3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is unique due to its specific arrangement of benzyloxy groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer enhanced stability, solubility, and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C100H168O11 |
|---|---|
Molekulargewicht |
1546.4 g/mol |
IUPAC-Name |
3,4,5-tris[(3,4-didodecoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C100H168O11/c1-7-13-19-25-31-37-43-49-55-61-73-103-91-70-67-87(79-94(91)106-76-64-58-52-46-40-34-28-22-16-10-4)84-109-97-82-90(100(101)102)83-98(110-85-88-68-71-92(104-74-62-56-50-44-38-32-26-20-14-8-2)95(80-88)107-77-65-59-53-47-41-35-29-23-17-11-5)99(97)111-86-89-69-72-93(105-75-63-57-51-45-39-33-27-21-15-9-3)96(81-89)108-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-83H,7-66,73-78,84-86H2,1-6H3,(H,101,102) |
InChI-Schlüssel |
YUTACELCOAORDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)COC2=CC(=CC(=C2OCC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


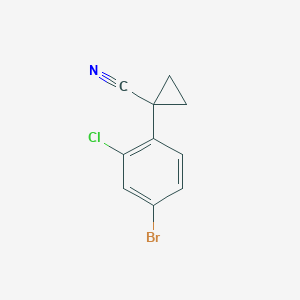
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
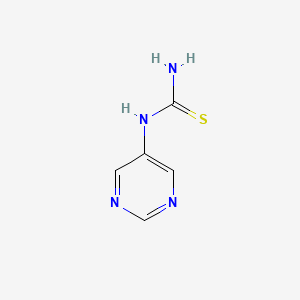
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
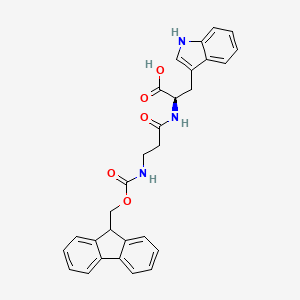
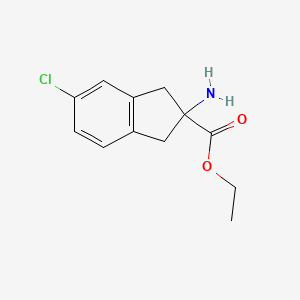

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)
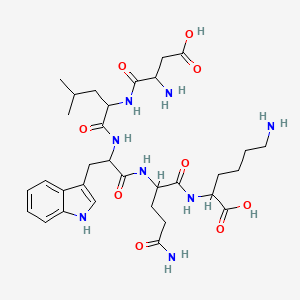
![N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B12276020.png)
